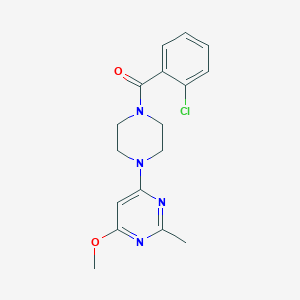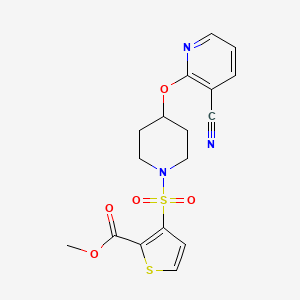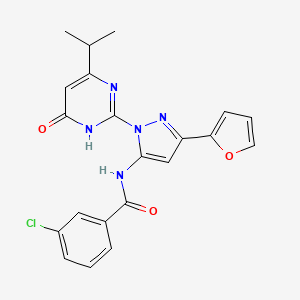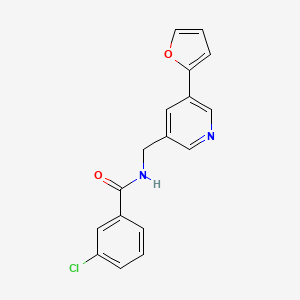
3-(2-methoxybenzyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Quinazolin-4(3H)-one derivatives, including those with methoxybenzyl and methoxyphenyl groups, are typically synthesized through a series of chemical reactions involving cyclization, condensation, and functionalization processes. For instance, the annulation of N-methoxybenzamide with bisoxazol-5-one catalyzed by Cp*Rh(III) leads to 2-aryl quinazolin-4(3H)-one derivatives with moderate to excellent yields, showcasing the chemical versatility and reactivity of these compounds (Xiong et al., 2018).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated through spectroscopic methods (NMR, MS, FT-IR) and X-ray crystallography. These techniques confirm the expected molecular framework and provide detailed information on the geometrical parameters and the electronic environment. For example, a comprehensive structural analysis using DFT calculations and molecular docking suggests favorable interactions with biological targets, indicating the potential for pharmacological applications (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolin-4(3H)-one derivatives undergo various chemical reactions, including electrophilic substitution, amidation, and cyclization, influenced by reaction conditions such as concentration, pH, and time. These reactions are crucial for the radioiodination and biodistribution studies of such compounds, providing insights into their chemical behavior and potential as radiopharmaceuticals (Al-Salahi et al., 2018).
Physical Properties Analysis
The physical properties of quinazolin-4(3H)-one derivatives, including solubility, melting point, and stability, are essential for their practical applications. These properties are typically assessed through physicochemical analyses and in vitro studies, as demonstrated in the biodistribution and stability assessment of radioiodinated benzoquinazoline (Al-Salahi et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, bioactivity, and interaction with biological targets, are fundamental aspects of quinazolin-4(3H)-one derivatives. Molecular docking and dynamics studies highlight their potential inhibitory activity against specific proteins, indicating their relevance in drug discovery and medicinal chemistry (Wu et al., 2022).
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-18-23(29-26(35-18)21-12-6-9-15-25(21)34-3)17-36-28-30-22-13-7-5-11-20(22)27(32)31(28)16-19-10-4-8-14-24(19)33-2/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGAXFVMTZMKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)


![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)

![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2492237.png)

![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)
